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Compound of Interest

Compound Name: Biotin methyl ester

Cat. No.: B144721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis

pathways for biotin methyl ester, a key derivative of biotin (Vitamin B7). This document is

intended for an audience with a professional background in chemistry and drug development,

offering detailed experimental protocols, quantitative data, and molecular characterizations to

support research and development activities. Biotin methyl ester is a crucial intermediate for

the synthesis of various biotinylated probes and affinity labels used in biomedical research and

diagnostics. While the biosynthesis of biotin involves a pimeloyl-ACP methyl ester intermediate,

this guide focuses on the chemical esterification of the valeric acid side chain of the biotin

molecule itself.

Introduction to Biotin Methyl Ester
Biotin methyl ester is the methyl ester derivative of biotin, formed by the esterification of the

carboxylic acid group on its valeric acid side chain. This modification is often a necessary step

in the synthesis of more complex biotinylated molecules, as it protects the carboxylic acid

group or allows for further chemical modifications. Biologically, biotin methyl ester does not

appear to play a significant role in cellular signaling; studies have shown it does not

significantly inhibit the uptake of natural biotin, suggesting it is primarily a synthetic intermediate

rather than a bioactive molecule.
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The synthesis of biotin methyl ester from biotin is primarily achieved through two established

chemical methods: acid-catalyzed esterification using thionyl chloride in methanol, and

methylation using diazomethane.

Acid-Catalyzed Esterification with Thionyl Chloride and
Methanol
This method is a common and effective way to achieve Fischer-Speier esterification. Thionyl

chloride reacts with methanol to form methyl chloride and sulfur dioxide, with the in-situ

generation of hydrogen chloride which acts as the acid catalyst.

Reaction:

Biotin + CH₃OH + SOCl₂ → Biotin Methyl Ester + SO₂ + 2HCl

A general workflow for this synthesis is outlined below:

Reaction Setup Work-up and Purification

Analysis

Suspend Biotin in Methanol Add Thionyl Chloride Dropwise at 0°C
Anhydrous Conditions

Reflux the Reaction Mixture
Heat

Evaporate Solvent Recrystallization

Characterization (NMR, IR, MS)

Purity and Yield Determination
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General Experimental Workflow for Biotin Methyl Ester Synthesis.

Methylation with Diazomethane
Diazomethane is a potent methylating agent that reacts readily with carboxylic acids to form

methyl esters with high efficiency.[1] The reaction is typically clean, with nitrogen gas as the

only byproduct. However, diazomethane is highly toxic and explosive, requiring specialized

handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).
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Reaction:

Biotin + CH₂N₂ → Biotin Methyl Ester + N₂

The chemical synthesis pathways are visualized in the diagram below:

Method 1: Acid-Catalyzed Esterification Method 2: Methylation with Diazomethane

Biotin

SOCl₂
Methanol

CH₂N₂ or
TMS-Diazomethane

Biotin Methyl Ester

Reflux Ether/Methanol

Click to download full resolution via product page

Chemical Synthesis Pathways of Biotin Methyl Ester.

Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride and Methanol
This protocol is adapted from the literature and provides a general procedure for the synthesis

of biotin methyl ester.[2]

Materials:
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(+)-Biotin

Anhydrous Methanol (MeOH)

Thionyl chloride (SOCl₂)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Ice bath

Rotary evaporator

Procedure:

Suspend (+)-biotin (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask

equipped with a magnetic stir bar.

Cool the suspension in an ice bath.

Slowly add thionyl chloride (2.0 mmol) dropwise to the stirred suspension under anhydrous

conditions.

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

Heat the reaction mixture to reflux and maintain for 15-16 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the methanol and excess reagents under reduced pressure using a rotary

evaporator.

The resulting crude biotin methyl ester can be further purified by recrystallization from a

suitable solvent system, such as methanol/ether.
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Protocol 2: Synthesis via Diazomethane
This protocol is based on a described method using diazomethane.[1] Extreme caution is

advised when working with diazomethane due to its toxicity and explosive nature. This reaction

should only be performed in a well-ventilated fume hood with appropriate safety measures in

place.

Materials:

(+)-Biotin

Anhydrous Methanol (MeOH)

Anhydrous Diethyl Ether (Et₂O)

Diazomethane solution in ether (prepared in situ or from a commercial source)

Reaction vessel with a vent for nitrogen gas evolution

Procedure:

Dissolve (+)-biotin in anhydrous methanol.

Add a solution of diazomethane in diethyl ether to the biotin solution at room temperature.

Stir the reaction mixture until the evolution of nitrogen gas ceases, indicating the completion

of the reaction.

Carefully evaporate the solvents under reduced pressure.

The crude product can be purified by recrystallization from a mixture of methanol, ether, and

petroleum ether to yield fine needles.[1]

Quantitative Data and Characterization
The following table summarizes the key quantitative and characterization data for biotin
methyl ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://patents.google.com/patent/US2489232A/en
https://patents.google.com/patent/US2489232A/en
https://www.benchchem.com/product/b144721?utm_src=pdf-body
https://www.benchchem.com/product/b144721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Thionyl Chloride Method Diazomethane Method

Typical Yield

Not explicitly reported, but a

two-step yield of 65% for a

subsequent hydrazinolysis

suggests a high conversion

rate for the esterification.[2]

High, often near-quantitative.

Reaction Time 15-16 hours

Typically rapid, completion

indicated by cessation of N₂

evolution.

Reaction Temp. Reflux Room Temperature

Purification
Recrystallization

(Methanol/Ether)

Recrystallization

(Methanol/Ether/Petroleum

Ether)

Physicochemical and Spectroscopic Data:
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Property Value Reference

Molecular Formula C₁₁H₁₈N₂O₃S

Molecular Weight 258.34 g/mol

Melting Point 166.5 °C

169.5-170.5 °C (as fine

needles)

¹H NMR (CDCl₃)

δ (ppm): 1.39-1.44 (m, 2H),

1.60-1.71 (m, 4H), 2.30 (t,

J=7.56, 2H), 2.71 (d, Jgem =

12.62, 1H), 2.89 (dd, J= 4.88,

Jgem= 12.68, 1H), 3.10-3.15

(m, 1H), 3.63 (s, 3H, -OCH₃),

4.27-4.30 (m, 1H), 4.48-4.51

(m, 1H)

¹³C NMR (CDCl₃)

δ (ppm): 24.78, 25.7, 28.38,

33.70, 40.58, 51.58, 55.50,

60.32, 62.11, 164.26, 174.38

IR Spectroscopy

Characteristic peaks for C=O

stretching of the ureido ring

(~1700 cm⁻¹) and the ester

group (~1735 cm⁻¹), N-H

stretching (~3300-3500 cm⁻¹),

and C-H stretching (~2800-

3000 cm⁻¹).

Mass Spectrometry
ESI-MS: Expected m/z for

[M+H]⁺, [M+Na]⁺, etc.

Conclusion
The synthesis of biotin methyl ester is a straightforward yet crucial step for the development

of biotin-based chemical probes and drug delivery systems. The choice between the thionyl

chloride and diazomethane methods will depend on the scale of the synthesis, available
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equipment, and safety considerations. The thionyl chloride method is generally safer and more

accessible for most laboratories, while the diazomethane method offers high yields and cleaner

reactions but requires stringent safety protocols. The data and protocols presented in this guide

provide a solid foundation for the successful synthesis and characterization of biotin methyl
ester for a range of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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